molecular formula C8H12N2O3S B8470113 (5-(1-Hydroxy-1-methyl-ethyl))-pyridine-2-sulfonic acid amide

(5-(1-Hydroxy-1-methyl-ethyl))-pyridine-2-sulfonic acid amide

Cat. No. B8470113
M. Wt: 216.26 g/mol
InChI Key: UMGIKGDYNYDZSS-UHFFFAOYSA-N
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Patent
US06521631B2

Procedure details

A solution of 0.1 g of (5-(1-hydroxy-1-methyl-ethyl))-pyridine-2-sulfonic acid amide in CF3CO2H (2 ml) was refluxed for 20 h. The solvent was then removed in vacuo to give 5-isopropenyl-pyridine-2-sulfonic acid amide as a white solid which was essentially pure. El mass spectrum, m/e 198 (M calculated for C8H10N2O2S: 198).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH2:14])(=[O:13])=[O:12])=[N:9][CH:10]=1)([CH3:4])[CH3:3]>C(C(O)=O)(F)(F)F>[C:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH2:14])(=[O:13])=[O:12])=[N:9][CH:10]=1)([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
OC(C)(C)C=1C=CC(=NC1)S(=O)(=O)N
Name
Quantity
2 mL
Type
solvent
Smiles
C(F)(F)(F)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C=1C=CC(=NC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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